molecular formula C14H21N5O2 B6576077 1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 376383-05-0

1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6576077
CAS No.: 376383-05-0
M. Wt: 291.35 g/mol
InChI Key: BHJVAILKZINIOC-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually simple purine derivatives, which undergo alkylation, amination, and other functional group modifications under controlled conditions. Common reagents include alkyl halides, amines, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can lead to varied applications and effects compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h2,6-8H2,1,3-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJVAILKZINIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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